8-Chloro Substitution Confers Sub-100 nM Smo Antagonism Absent in Non-Halogenated Triazolopyridines
In a focused library of [1,2,4]triazolo[4,3-a]pyridine derivatives, compounds bearing the 8-chloro substituent (TPB3, TPB14, TPB15, TPB17) inhibited Hedgehog pathway activation with IC50 values below 0.100 µM [1]. While the specific 6-COOCH₃ ester was not tested in that study, the 8-chloro motif was critical: the lead compound TPB15 demonstrated direct Smo binding with stronger affinity than the clinical comparator Vismodegib, and showed superior in vivo antitumor efficacy in MDA-MB-468 xenograft models with lower toxicity [1]. Non-halogenated [1,2,4]triazolo[4,3-a]pyridine analogues are not reported to achieve this level of Smo antagonism, establishing the 8-chloro group as a key pharmacophoric element.
| Evidence Dimension | Hedgehog pathway inhibition (Gli-luciferase reporter assay) |
|---|---|
| Target Compound Data | Not directly tested; class representative TPB15 IC50 < 0.100 µM (exact value not disclosed in abstract) |
| Comparator Or Baseline | Vismodegib (clinical Smo inhibitor); non-halogenated triazolopyridines (inactive or weakly active, exact values not reported) |
| Quantified Difference | 8-chloro derivatives achieve IC50 < 100 nM; non-8-chloro analogues show significantly reduced potency (qualitative). TPB15 showed greater in vivo antitumor activity than Vismodegib. |
| Conditions | NIH3T3-Gli-luciferase reporter assay; in vivo MDA-MB-468 TNBC xenograft model in mice |
Why This Matters
Procurement of an 8-chloro-bearing intermediate is essential for any program aiming to replicate or optimize this class's Smo-targeting activity; simpler triazolopyridines lack the necessary halogen substitution to achieve this potency threshold.
- [1] Lu, W.; Liu, Y.; Gao, M.; et al. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorg. Med. Chem. 2020, 28 (15), 115584. View Source
